1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

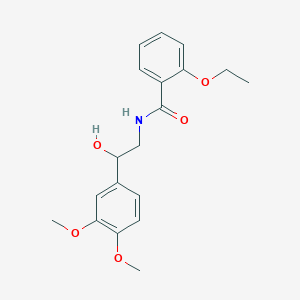

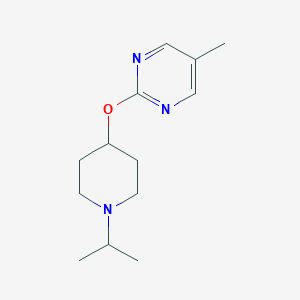

The compound “1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heteroarene, a common motif in many pharmaceuticals and therapeutic drugs . Attached to this core are sulfonyl and halogenated phenyl groups, which can significantly affect the compound’s reactivity and potential biological activity.

Molecular Structure Analysis

The benzimidazole core of the molecule is a planar, aromatic system, which contributes to the molecule’s stability. The sulfonyl group is a good leaving group, and the halogens on the phenyl ring can direct electrophilic aromatic substitution reactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The benzimidazole core might participate in nucleophilic substitution reactions. The sulfonyl group could be displaced by a nucleophile, and the halogens on the phenyl ring can direct further electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, solubility, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications

Synthesis and Chemical Transformations

- The compound's synthesis and chemical transformations are explored in various studies. For instance, Illenzeer et al. (2013) reported on the synthesis of related benzimidazole compounds and their electrophilic substitution reactions, providing insight into the chemical behavior of similar structures Illenzeer, El’chaninov, & Alexandrov, 2013.

Catalytic and Desulfurization Applications

- Gao et al. (2010) discussed the use of related ionic liquids as catalysts in the desulfurization process of diesel, highlighting the potential application of similar compounds in environmental and industrial processes Gao, Guo, Xing, Zhao, & Liu, 2010.

Antibacterial Activity

- Gadad et al. (2000) explored the antibacterial activity of sulfonamide derivatives, similar to the compound , against various bacterial strains, indicating its potential use in medical and pharmaceutical research Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000.

Improved Synthesis Techniques

- Research by Yan (2001) on the improved synthesis of dimethylbenzimidazole, a related compound, suggests advancements in synthesis methods that could be applicable to the synthesis of the target compound Yan, 2001.

N-Heterocyclic Carbene-Silver Complexes

- Patil et al. (2011) synthesized novel N-heterocyclic carbene-silver complexes, including benzimidazole derivatives, demonstrating potential in cytotoxicity and antibacterial studies Patil, Deally, Gleeson, Müller‐Bunz, Paradisi, & Tacke, 2011.

properties

IUPAC Name |

1-(2-bromo-4,5-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrCl2N2O2S/c1-8-3-13-14(4-9(8)2)20(7-19-13)23(21,22)15-6-12(18)11(17)5-10(15)16/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYUHXOVGVDKNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrCl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2412026.png)

![2-fluoro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2412031.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2412038.png)

![[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine](/img/structure/B2412039.png)

![N-(4-chlorophenyl)-4-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B2412042.png)

![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2412044.png)

![N-(3,4-difluorophenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2412047.png)